molecular formula C16H18FN3O3 B14167819 ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate CAS No. 902042-45-9

ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B14167819
CAS No.: 902042-45-9
M. Wt: 319.33 g/mol
InChI Key: XPANSSDLZQUSRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

902042-45-9

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

ethyl 4-(5-fluoro-1H-indole-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H18FN3O3/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-10-11-9-12(17)3-4-13(11)18-14/h3-4,9-10,18H,2,5-8H2,1H3

InChI Key

XPANSSDLZQUSRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F

solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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